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1-Phenylethanethiol - 6263-65-6

1-Phenylethanethiol

Catalog Number: EVT-296707
CAS Number: 6263-65-6
Molecular Formula: C8H10S
Molecular Weight: 138.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Phenylethanethiol, also known as α-methylbenzenethiol, is an organic sulfur compound belonging to the class of thiols. [, ] It is characterized by a pungent, sulfurous odor often described as resembling burnt rubber or roasted coffee. [] While primarily recognized for its potent aroma, 1-phenylethanethiol finds applications in various scientific research fields including food chemistry, catalysis, and organic synthesis.

  • Curry Leaves (Bergera koenigii L.): Identified as the character impact compound, contributing significantly to the unique sulfury and burnt odor profile of fresh curry leaves. []
  • Pontianak Oranges (Citrus nobilis Lour. var. microcarpa Hassk.): Detected as a contributing aroma compound in the peel oil, although its specific role in the overall aroma profile requires further investigation. [, ]
Synthesis Analysis

1-Phenylethanethiol, like other thiols, readily undergoes oxidation reactions. [] One notable example involves its reaction with sodium anthraquinone-1-monosulfonate (AMS) in an alkaline solution. [] This reaction proceeds significantly faster than the oxidation of the corresponding alcohol, 1-phenylethanol, under similar conditions. []

This observation highlights the potential role of benzylic mercaptans, including 1-phenylethanethiol, in the reduction of anthraquinone to anthrahydroquinone during the kraft pulping process. [] This process, widely used in the paper industry, benefits from the presence of anthraquinone as it enhances delignification and improves pulp yield.

Physical and Chemical Properties Analysis
  • Odor: Characterized by a potent, sulfurous aroma often described as burnt rubber or roasted coffee. []
  • Flavor Dilution (FD) Factor: Determined to be 8192 in fresh curry leaves, indicating its extremely low odor threshold and significant contribution to the overall aroma profile. []
  • Volatility: Exhibits volatility, enabling its isolation through techniques such as solvent extraction and solvent-assisted flavor evaporation. []
  • Solubility: Likely soluble in organic solvents, as indicated by its presence in essential oils and its extraction using organic solvents. [, , ]
Applications
  • Food Chemistry: Serves as a key aroma compound contributing to the characteristic flavor profiles of various food items, including curry leaves and potentially Pontianak oranges. [, , ] Understanding its role in aroma perception can guide the development of flavoring agents and enhance the sensory quality of food products.
  • Catalysis: May play a role in catalytic processes such as hydrodesulfurization, a crucial step in petroleum refining that removes sulfur from crude oil fractions. [] Optimizing its synthesis and understanding its reactivity under catalytic conditions can lead to the development of more efficient and environmentally friendly refining processes.
  • Pulp and Paper Industry: The rapid oxidation of 1-phenylethanethiol with AMS suggests its potential role as a reducing agent in the kraft pulping process. [] This finding could lead to the optimization of pulping conditions and the development of novel pulping additives that improve pulp yield and quality.

Properties

CAS Number

6263-65-6

Product Name

1-Phenylethanethiol

IUPAC Name

1-phenylethanethiol

Molecular Formula

C8H10S

Molecular Weight

138.23 g/mol

InChI

InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3

InChI Key

QZZBJCFNHPYNKO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)S

Solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

1-phenylethanethiol

Canonical SMILES

CC(C1=CC=CC=C1)S

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